(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one
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Overview
Description
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives related to “(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one” involves multiple receptor tyrosine kinase inhibitors, highlighting their importance in drug development and chemical synthesis. Spencer et al. (2010) explored the solid-state structures of seven substituted 3-methylidene-1H-indol-2(3H)-one derivatives, providing insights into their crystallographic characteristics and potential as kinase inhibitors (Spencer et al., 2010).
Antimicrobial Properties
The antimicrobial evaluation of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones showcased a novel approach to combat microbial infections, with compounds synthesized through a multi-step process demonstrating potential antimicrobial activity (Thadhaney et al., 2010).
Photochromic Properties
Investigations into the photochromic properties of fulgides based on naphtho[1,2-b]furan and benzo[g]indole revealed novel compounds with potential applications in materials science, particularly in the development of light-responsive materials (Balenko et al., 2010).
Functionalization and Chemical Properties
Functionalization studies, such as those conducted by Velikorodov et al. (2016), on similar indole derivatives have expanded the understanding of their chemical properties and potential applications in synthetic chemistry (Velikorodov et al., 2016).
Crystal Structure and Computational Studies
Khelloul et al. (2016) characterized the crystal structure and performed computational studies on thiazolidin-4-one derivatives, revealing insights into their structural properties and potential applications in drug design and development (Khelloul et al., 2016).
Synthesis and Cytotoxicity Evaluation
Lee et al. (2003) evaluated the cytotoxicity of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives, highlighting their potential in cancer research and the development of novel anticancer agents (Lee et al., 2003).
Mechanism of Action
Target of Action
SU5204, also known as “3-(2-ethoxybenzylidene)indolin-2-one” or “(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one”, is a tyrosine kinase inhibitor . Its primary targets are FLK-1 (VEGFR-2) and HER2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. HER2 is a member of the human epidermal growth factor receptor (EGFR) family, which is often overexpressed in certain types of cancers.
Mode of Action
SU5204 interacts with its targets by inhibiting their kinase activity. It has IC50 values of 4 μM for FLK-1 (VEGFR-2) and 51.5 μM for HER2 . By inhibiting these kinases, SU5204 disrupts the signaling pathways they are involved in, leading to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of VEGFR-2 by SU5204 affects the VEGF signaling pathway, which is primarily involved in angiogenesis, the formation of new blood vessels. This can have downstream effects on processes such as tumor growth and metastasis, as these processes often rely on angiogenesis for nutrient supply .
The inhibition of HER2 disrupts the EGFR signaling pathway. This can affect various downstream cellular processes, including cell proliferation, differentiation, and survival. In cancers where HER2 is overexpressed, such as certain types of breast cancer, this can lead to uncontrolled cell growth .
Result of Action
By inhibiting key kinases in the VEGF and EGFR signaling pathways, SU5204 can disrupt processes such as cell proliferation and survival. This can lead to the death of cells that rely on these pathways for survival, such as cancer cells .
Biochemical Analysis
Biochemical Properties
SU5204 is a tyrosine kinase inhibitor, with IC50s of 4 and 51.5 μM for FLK-1 (VEGFR-2) and HER2, respectively . This suggests that SU5204 may interact with these enzymes, potentially altering their activity and influencing biochemical reactions within the cell.
Cellular Effects
Given its role as a tyrosine kinase inhibitor, it is likely that SU5204 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
SU5204 exerts its effects at the molecular level primarily through its inhibition of tyrosine kinases such as FLK-1 (VEGFR-2) and HER2 . This can lead to changes in gene expression and alterations in cellular signaling pathways.
Metabolic Pathways
Given its role as a tyrosine kinase inhibitor, it is likely that SU5204 interacts with enzymes and cofactors involved in these pathways .
Properties
IUPAC Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFKCPUSMBMAY-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.